molecular formula C7H12ClNO2 B1443719 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride CAS No. 1126795-00-3

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Cat. No. B1443719
M. Wt: 177.63 g/mol
InChI Key: WEAFOEKQEGQXCG-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a chemical compound with the CAS Number: 1126795-00-3 . It has a molecular weight of 177.63 and its molecular formula is C7H11NO2.ClH . The compound is also known by its IUPAC name, 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is 1S/C7H11NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Agents

  • Research has explored the use of various derivatives of 3-azabicyclo[3.3.1]nonan-9-ones, including oximes and oxime ethers, in developing antimicrobial agents. These compounds have shown significant in vitro activity against pathogenic bacteria and fungi, making them potential candidates for treating infections (Parthiban et al., 2010).

Synthesis and Chemical Reactions

  • Studies have been conducted on the reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nitrogen-containing nucleophiles. These studies are crucial for understanding the chemical properties and potential synthesis pathways of these compounds (Moskalenko & Boev, 2009).

Structural and Conformational Studies

  • Research has delved into the stereochemistry of compounds like 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. These studies provide insights into the molecular structure and behavior of these compounds in various environments (Klepikova et al., 2003).

Antiarrhythmic Properties

  • Certain derivatives of 3-selena-7-azabicyclo[3.3.1]nonane, closely related to 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, have been synthesized and evaluated for their antiarrhythmic properties. This research opens up possibilities for developing new medications for heart rhythm disorders (Thompson et al., 1987).

Serotonin 5-HT3 Receptor Antagonists

  • Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been synthesized and shown to be potent 5-HT3 receptor antagonists. This suggests their potential use in treating conditions like nausea and anxiety (Bermudez et al., 1992).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAFOEKQEGQXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856514
Record name 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

CAS RN

1126795-00-3
Record name 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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